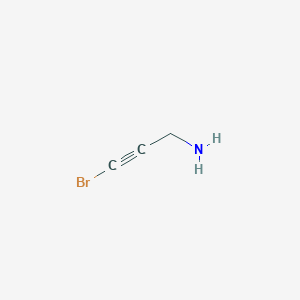

3-Bromoprop-2-YN-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromoprop-2-YN-1-amine is an organic compound with the chemical formula C3H4BrN. It is a halogenated alkyne, characterized by the presence of a bromine atom attached to a propyne backbone. This compound is of significant interest in organic synthesis due to its reactivity and versatility.

Preparation Methods

3-Bromoprop-2-YN-1-amine can be synthesized through various methods. One common synthetic route involves the reaction of propargyl alcohol with phosphorus tribromide, resulting in the formation of propargyl bromide. This intermediate can then be reacted with ammonia to yield this compound . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-Bromoprop-2-YN-1-amine undergoes several types of chemical reactions:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Addition Reactions: The triple bond in the propyne moiety can undergo addition reactions with various reagents, including hydrogen halides and halogens.

Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to form alkanes.

Common reagents used in these reactions include dimethylsulfide, magnesium, and various acids and bases. Major products formed from these reactions depend on the specific conditions and reagents used but often include substituted propargylamines and alkynes .

Scientific Research Applications

3-Bromoprop-2-YN-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromoprop-2-YN-1-amine involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, such as the thiol groups in cysteine residues of proteins. This alkylation can lead to the inhibition of enzyme activity or the modification of protein function . The compound’s reactivity is primarily due to the presence of the bromine atom and the triple bond, which make it highly electrophilic .

Comparison with Similar Compounds

3-Bromoprop-2-YN-1-amine can be compared with other halogenated alkynes such as propargyl bromide and propargyl chloride. While all these compounds share similar reactivity due to the presence of a halogen atom and a triple bond, this compound is unique in its ability to form stable amine derivatives . This makes it particularly valuable in the synthesis of propargylamines, which have diverse applications in medicinal chemistry .

Similar compounds include:

- Propargyl bromide (3-Bromo-prop-1-yne)

- Propargyl chloride (3-Chloro-prop-1-yne)

- Propargyl alcohol (3-Hydroxy-prop-1-yne)

These compounds differ in their halogen substituents and, consequently, their reactivity and applications.

Biological Activity

3-Bromoprop-2-YN-1-amine, a compound with the chemical formula C₃H₄BrN, has garnered attention in recent years for its potential biological activities, particularly in the context of drug discovery and development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a bromine atom attached to a propynyl group with an amine functional group. Its structure allows for various interactions with biological targets, particularly proteins involved in disease pathways.

Covalent Binding

One of the key features of this compound is its ability to form covalent bonds with specific amino acids within target proteins. In particular, it has been shown to interact with cysteine residues in proteins such as the main protease (Mpro) of SARS-CoV-2. The compound acts as a covalent inhibitor by binding to the active site cysteine (Cys145), leading to the elimination of bromide and potentially disrupting protease activity .

Fragment-Based Drug Discovery

This compound is part of a library known as PepLites, which is used in fragment-based drug discovery. These fragments are designed to map non-covalent interactions in protein-protein interaction hotspots. The intrinsic reactivity of bromoalkynes like this compound is lower than that of other established covalent inhibitors, making them suitable for further optimization in drug design .

Antiviral Activity

Research has indicated that this compound exhibits antiviral properties, particularly against coronaviruses. In studies involving the Mpro enzyme from SARS-CoV and MERS-CoV, compounds derived from this compound were found to inhibit enzyme activity effectively. This suggests potential applications in treating viral infections .

Structure-Activity Relationship (SAR)

A detailed analysis of structure-activity relationships (SAR) has been conducted to optimize the biological efficacy of this compound derivatives. Variations in substitution patterns on the propynyl group have been explored to enhance binding affinity and selectivity for target proteins .

Research Findings Summary Table

Future Directions

The ongoing research into this compound suggests several promising avenues:

Optimization of Derivatives : Continued exploration of structural modifications may yield more potent and selective inhibitors.

Broader Applications : Investigating other potential targets beyond viral proteases could expand its therapeutic applications.

Clinical Trials : Future studies should focus on in vivo efficacy and safety profiles to assess the viability of this compound as a therapeutic agent.

Properties

CAS No. |

738577-45-2 |

|---|---|

Molecular Formula |

C3H4BrN |

Molecular Weight |

133.97 g/mol |

IUPAC Name |

3-bromoprop-2-yn-1-amine |

InChI |

InChI=1S/C3H4BrN/c4-2-1-3-5/h3,5H2 |

InChI Key |

MNPAYJHQXYTXOW-UHFFFAOYSA-N |

Canonical SMILES |

C(C#CBr)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.